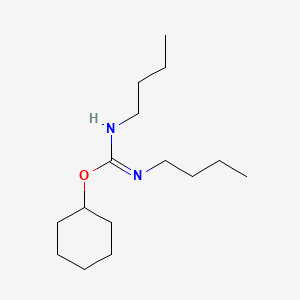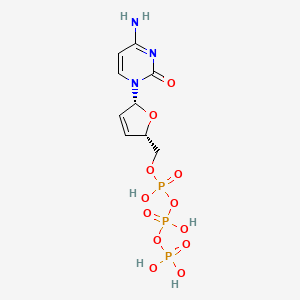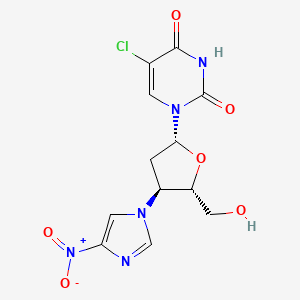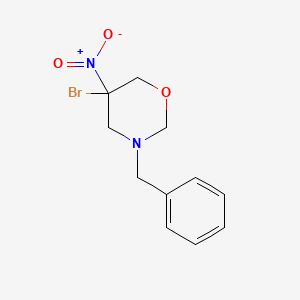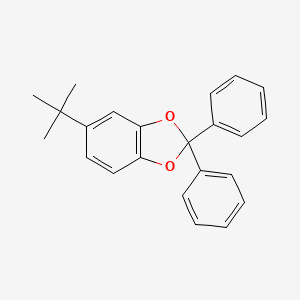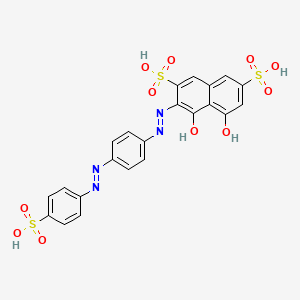
4,5-Dihydroxy-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and indicator in various chemical processes. The compound is characterized by its multiple sulfonic acid groups and azo linkages, which contribute to its solubility in water and its ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of sulfanilic acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydroxynaphthalene-2,7-disulfonic acid under alkaline conditions to form the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the stability of the diazonium salt and to optimize the coupling efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various sulfonated derivatives.
Scientific Research Applications
4,5-Dihydroxy-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and a complexometric indicator for metal ion titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the textile industry as a dye and in the paper industry for coloring.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The sulfonic acid groups enhance its solubility in water, while the azo linkages provide sites for complex formation. The molecular targets include various metal ions, and the pathways involved are primarily related to complexation and stabilization of the metal ions in solution.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Dihydroxy-2-(4-sulfophenylazo)naphthalene-3,6-disulfonic acid
- 2-(4-Sulfophenylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic acid
- 2-(4-Sulfophenylazo)chromotropic acid
Uniqueness
4,5-Dihydroxy-3-((4-((4-sulfophenyl)diazenyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct color properties and solubility characteristics. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in analytical chemistry and industrial applications.
Properties
CAS No. |
6632-76-4 |
|---|---|
Molecular Formula |
C22H16N4O11S3 |
Molecular Weight |
608.6 g/mol |
IUPAC Name |
4,5-dihydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H16N4O11S3/c27-18-11-17(39(32,33)34)9-12-10-19(40(35,36)37)21(22(28)20(12)18)26-25-14-3-1-13(2-4-14)23-24-15-5-7-16(8-6-15)38(29,30)31/h1-11,27-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37) |
InChI Key |
TYVGSUNDGUVWQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





